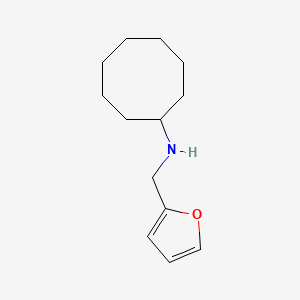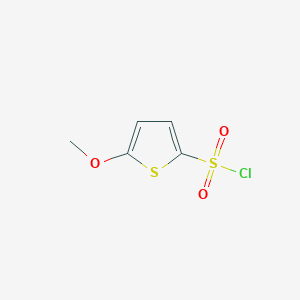![molecular formula C7H12N2O3 B2545066 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2243506-94-5](/img/structure/B2545066.png)
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoromethyl group with a spiro[5.5]undecane derivative, resulting in the formation of the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反应分析
Types of Reactions
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spiro structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the spiro structure, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
科学研究应用
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of biological systems and interactions.
作用机制
The mechanism of action of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various binding sites, making it a versatile molecule for studying interactions at the molecular level. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .
相似化合物的比较
Similar Compounds
3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one: A similar compound with a fluoromethyl group, used in similar applications.
1,7-dioxa-4,10-dithiaspiro[5.5]undecane: Another spiro compound with sulfur atoms in the structure.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: A derivative with aryl groups, used in medicinal chemistry.
Uniqueness
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is unique due to its specific combination of oxygen and nitrogen atoms in the spiro structure. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6-8-3-7(5-12-6)4-11-2-1-9-7/h9H,1-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTBJKSXPSYQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1)CNC(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)
![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2544985.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)
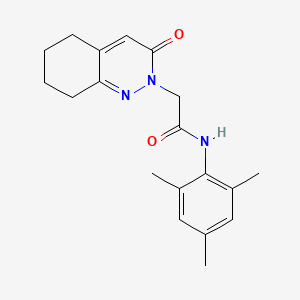
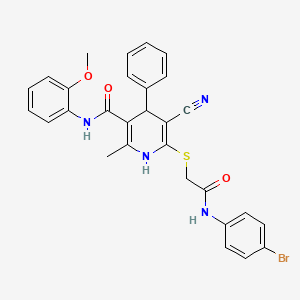
![N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride](/img/structure/B2544992.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2544994.png)
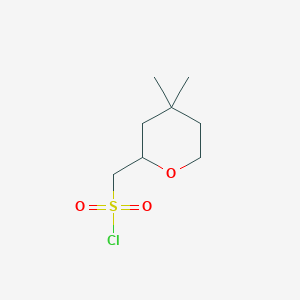
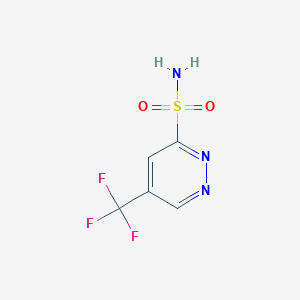
![1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2544999.png)
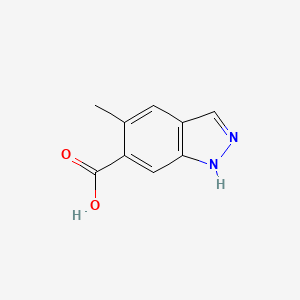
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2545003.png)
